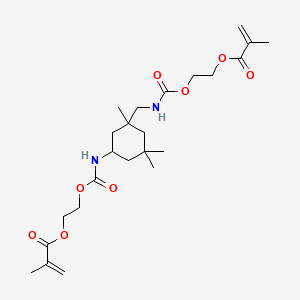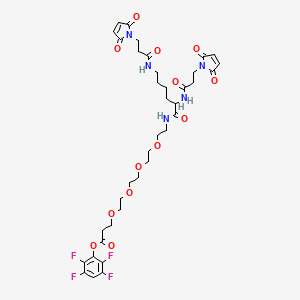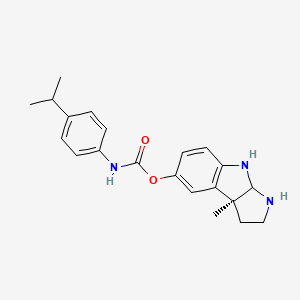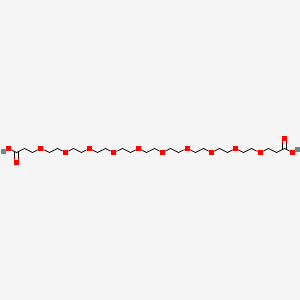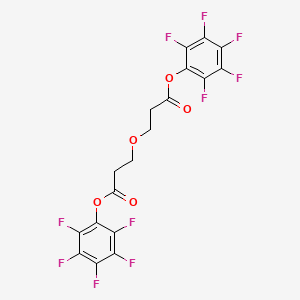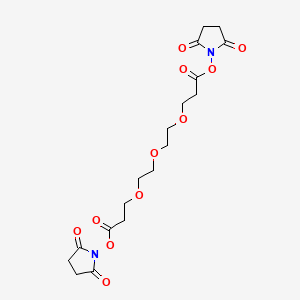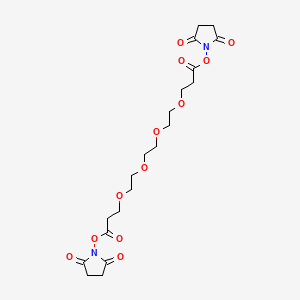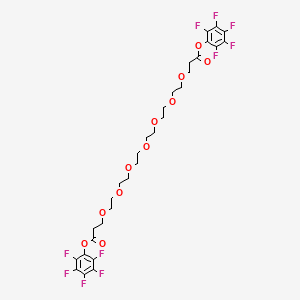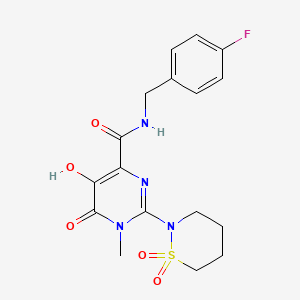
BMS-707035
Descripción general
Descripción
BMS-707035 is a potent, specific, and reversible HIV-I integrase (IN) inhibitor that blocks HIV IN strand transfer activity with an IC50 of 15 nM . Retroviral IN is an enzyme produced by a retrovirus (such as HIV) that enables its genetic material to be integrated into the DNA of the infected cell .
Synthesis Analysis
This compound was discovered by systematic optimization of N-methylpyrimidinone carboxamides guided by structure-activity relationships (SARs) and the single crystal X-ray structure of compound 10 . The unexpectedly advantageous profiles of N-methylpyrimidinone carboxamides with a saturated C2-substituent may be due, in part, to the geometric relationship between the C2-substituent and the pyrimidinone core .
Molecular Structure Analysis
The single crystal X-ray structure of compound 10 provided support for the design of a spirocyclic series 12 which led to the discovery of the morpholino-fused pyrimidinone series 13 . Several carboxamides derived from this bicyclic scaffold displayed improved antiviral activity and pharmacokinetic profiles when compared with corresponding spirocyclic analogs .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are guided by structure-activity relationships (SARs) and the single crystal X-ray structure of compound 10 . The design of a spirocyclic series 12 led to the discovery of the morpholino-fused pyrimidinone series 13 .
Physical And Chemical Properties Analysis
This compound has a chemical formula of C17H19FN4O5S, an exact mass of 410.11, and a molecular weight of 410.420 . It is insoluble in water and ethanol, but it has a solubility of ≥41 mg/mL in DMSO .
Aplicaciones Científicas De Investigación
Tratamiento de la infección por VIH-1
BMS-707035 se ha utilizado en estudios de investigación clínica para evaluar su seguridad, farmacocinética y farmacodinámica en sujetos infectados con VIH-1 {svg_1}. El objetivo de estos estudios es evaluar la actividad antiviral de dosis seleccionadas de this compound administradas por vía oral a sujetos infectados con VIH-1 {svg_2}.
Inhibición de la integrasa del VIH
This compound es un inhibidor específico de la integrasa (IN) del VIH-I {svg_3}. La IN retroviral es una enzima producida por un retrovirus (como el VIH) que permite que su material genético se integre en el ADN de la célula infectada {svg_4}. This compound es un inhibidor de la IN en investigación {svg_5}.
Estudio de farmacocinética
Se ha evaluado la farmacocinética de múltiples dosis de this compound en sujetos infectados con VIH-1 {svg_6}. Esto implica estudiar cómo el fármaco es absorbido, distribuido, metabolizado y excretado por el cuerpo {svg_7}.
Estudio de farmacodinámica
También se han evaluado la farmacodinámica de this compound, que es el estudio de los efectos bioquímicos y fisiológicos del fármaco y sus mecanismos de acción {svg_8}.
Estudio de la resistencia a los fármacos
Se ha encontrado que ciertas mutaciones de la IN, como V75I, Q148R, V151I y G163R, presentan resistencia a this compound {svg_9}. Este aspecto de la aplicación del fármaco implica estudiar estas mutaciones y su impacto en la eficacia del fármaco {svg_10}.
Interacción con el ADN
La unión de this compound a la IN y al ADN diana a la IN son mutuamente excluyentes {svg_11}. Las cuatro bases terminales en el extremo 5’ del LTR pueden afectar la unión de this compound a la IN {svg_12}. El extremo 3’ del LTR viral puede regular la cinética de unión y disociación, lo que a su vez retrasa la tasa de asociación de this compound con la IN {svg_13}.
Mecanismo De Acción
Safety and Hazards
BMS-707035 is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . If inhaled, it is recommended to remove to fresh air and give oxygen if breathing is difficult . If swallowed, it is advised to wash out the mouth with copious amounts of water and call a physician .
Propiedades
IUPAC Name |
2-(1,1-dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O5S/c1-21-16(25)14(23)13(15(24)19-10-11-4-6-12(18)7-5-11)20-17(21)22-8-2-3-9-28(22,26)27/h4-7,23H,2-3,8-10H2,1H3,(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIWZCGZPBJWBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N=C1N2CCCCS2(=O)=O)C(=O)NCC3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025869 | |
| Record name | 2-(1,1-Dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
729607-74-3 | |
| Record name | BMS-707035 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0729607743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HIV Integrase Inhibitor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16114 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(1,1-Dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMS-707035 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PR4P7YOKT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Q & A
Q1: What is the mechanism of action of BMS-707035 against HIV-1?
A1: this compound is a potent HIV-1 integrase strand transfer inhibitor (INSTI). [, , , ] INSTIs like this compound specifically target the strand transfer step of HIV-1 integrase, preventing the integration of viral DNA into the host cell genome. This effectively blocks viral replication, making it a key target for antiretroviral therapy. [, ]
Q2: What is the current status of this compound in clinical development?
A2: While initially promising, this compound development was halted at the Phase II clinical trial stage. [] Despite this setback, the research surrounding this compound provided valuable insights for the development of other integrase inhibitors.
Q3: What are the structural features of this compound and similar compounds being investigated as HIV-1 integrase inhibitors?
A3: this compound belongs to a class of compounds that feature a 3-hydroxy-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one core. [] Researchers have synthesized and evaluated various derivatives within this chemical class, aiming to optimize their potency and pharmacological properties as HIV-1 integrase inhibitors.
Q4: How does the emergence of drug resistance impact the development of HIV-1 integrase inhibitors?
A4: The continuous development of new HIV-1 integrase inhibitors is crucial due to the potential for viral resistance. [] As HIV replicates under therapeutic pressure, mutations can arise in the integrase enzyme, leading to reduced susceptibility to existing inhibitors. This highlights the ongoing need for novel INSTIs with improved resistance profiles.
Q5: What are the future directions for research on HIV-1 integrase inhibitors?
A5: Future research will likely focus on developing new generations of HIV-1 integrase inhibitors with enhanced potency, improved resistance profiles, and more favorable pharmacokinetic properties. [, ] Understanding the structural basis of inhibitor binding and the mechanisms of resistance will be crucial for designing more effective therapeutic agents against HIV-1.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


